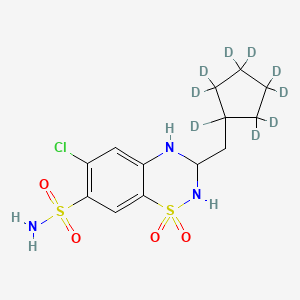

Cyclopenthiazide-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18ClN3O4S2 |

|---|---|

Molecular Weight |

388.9 g/mol |

IUPAC Name |

6-chloro-3-[(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)/i1D2,2D2,3D2,4D2,8D |

InChI Key |

BKYKPTRYDKTTJY-MNQWDKBTSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopenthiazide-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide-d9 is the deuterated analog of Cyclopenthiazide, a thiazide diuretic utilized in the management of hypertension and edema.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a generalized synthesis approach, and detailed analytical methodologies. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies. The inclusion of deuterated internal standards like this compound is crucial for accurate bioanalytical quantification, minimizing matrix effects in LC-MS/MS assays.

Introduction

Cyclopenthiazide is a member of the thiazide class of diuretics, which act by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure. This compound, as a stable isotopically labeled version, serves as an ideal internal standard for pharmacokinetic and metabolic studies of Cyclopenthiazide due to its chemical identity and distinct mass spectrometric signature.

Chemical and Physical Properties

The key chemical and physical properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

| Property | This compound | Cyclopenthiazide |

| Chemical Name | 6-Chloro-3-(cyclopentylmethyl-d9)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | 6-Chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[2] |

| Molecular Formula | C₁₃H₉D₉ClN₃O₄S₂ | C₁₃H₁₈ClN₃O₄S₂[2] |

| Molecular Weight | 388.94 g/mol | 379.87 g/mol [2] |

| CAS Number | Not available | 742-20-1[2] |

| Appearance | White to off-white solid | White crystalline solid |

| Solubility | Soluble in methanol and DMSO | Soluble in methanol, sparingly soluble in water |

Synthesis and Purification

Generalized Synthesis Approach

A potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization of reaction conditions.

Caption: Generalized synthesis of this compound.

Methodology:

-

Preparation of Deuterated Cyclopentylmethyl Bromide: Commercially available or synthesized cyclopentyl-d9-methanol would be treated with a brominating agent, such as phosphorus tribromide (PBr₃), to yield cyclopentyl-d9-methyl bromide.

-

Alkylation: The core benzothiadiazine structure, 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, would be alkylated with the prepared cyclopentyl-d9-methyl bromide in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., dimethylformamide).

-

Work-up and Isolation: The reaction mixture would be quenched, and the crude product extracted. The organic layer would be washed, dried, and the solvent evaporated to yield crude this compound.

Purification

Purification of the crude product is essential to achieve the high purity required for an analytical standard. A combination of recrystallization and preparative HPLC is recommended.

Recrystallization Protocol:

-

Solvent Selection: The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents). The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Preparative HPLC Protocol:

For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed.

| Parameter | Condition |

| Column | A suitable preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm). |

| Mobile Phase | A gradient of acetonitrile and water, potentially with a modifier like formic acid for improved peak shape. |

| Flow Rate | Optimized for the specific column dimensions, typically in the range of 10-50 mL/min. |

| Detection | UV detection at a wavelength of maximum absorbance (e.g., around 270 nm for thiazides). |

| Fraction Collection | Fractions corresponding to the main peak of this compound are collected. |

| Post-Purification | The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified product. |

Analytical Methodologies

HPLC-UV Method for Purity and Assay

A robust HPLC-UV method is essential for determining the purity and assay of this compound. The following is a general protocol that can be adapted and validated.

| Parameter | Condition |

| Column | Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm). |

| Mobile Phase | Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min. |

| Injection Volume | 10 µL. |

| Column Temperature | Ambient or controlled at 25-30 °C. |

| Detection | UV at 270 nm. |

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often evaluated through forced degradation studies.

-

Linearity: Demonstrated over a concentration range, typically with a correlation coefficient (r²) > 0.999.

-

Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

-

Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios or the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results.

Forced Degradation Studies

Forced degradation studies are critical for establishing the stability-indicating nature of the analytical method.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Solid drug substance at 105 °C for 48 hours. |

| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for a specified duration. |

Samples from these studies are analyzed by the HPLC-UV method to ensure that degradation products are well-resolved from the parent peak.

Mechanism of Action of Thiazide Diuretics

The primary mechanism of action for Cyclopenthiazide and other thiazide diuretics is the inhibition of the Na⁺/Cl⁻ symporter located on the apical membrane of the distal convoluted tubule cells in the nephron.

Caption: Mechanism of action of Cyclopenthiazide.

This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis.

Pharmacokinetics

While specific pharmacokinetic data for this compound is not available, it is expected to have very similar pharmacokinetic properties to the non-deuterated form. The primary difference lies in its utility as an internal standard in pharmacokinetic studies of Cyclopenthiazide.

General Pharmacokinetic Parameters of Cyclopenthiazide:

-

Absorption: Readily absorbed after oral administration.

-

Metabolism: Information on the extent of metabolism is limited.

-

Excretion: Primarily excreted in the urine.

Experimental Workflow for a Pharmacokinetic Study:

References

An In-depth Technical Guide to Cyclopenthiazide-d9: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Cyclopenthiazide-d9, a deuterated analog of the thiazide diuretic Cyclopenthiazide. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of labeled compounds in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Cyclopenthiazide, where nine hydrogen atoms have been replaced by deuterium. This labeling is typically on the cyclopentyl methyl group, providing a distinct mass difference for use in mass spectrometry-based assays.

Quantitative Data Summary

| Property | This compound | Cyclopenthiazide |

| Molecular Formula | C₁₃H₉D₉ClN₃O₄S₂[1] | C₁₃H₁₈ClN₃O₄S₂ |

| Molecular Weight | 388.94 g/mol [2] | 379.9 g/mol |

| Appearance | Not Available | White to Off-White Solid |

| Melting Point | Not Available | 230 °C |

| Boiling Point | Not Available | 605.6 ± 65.0 °C (Predicted) |

| Water Solubility | Not Available | 0.279 mg/mL |

| Storage Conditions | 2-8°C Refrigerator[2] | Room Temperature |

Chemical Structure

The chemical structure of this compound is identical to that of Cyclopenthiazide, with the exception of the isotopic labeling. The following diagram illustrates the molecular structure.

Caption: Chemical structure of this compound.

Mechanism of Action: Signaling Pathway

Cyclopenthiazide, and by extension its deuterated form, primarily functions as a diuretic and antihypertensive agent by inhibiting the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubule of the nephron.[3] This inhibition leads to a cascade of effects resulting in reduced blood volume and blood pressure.

Caption: Signaling pathway of this compound action.

The inhibition of the Na⁺/Cl⁻ symporter by Cyclopenthiazide leads to:

-

Increased Excretion of Sodium and Chloride: By blocking reabsorption, more Na⁺ and Cl⁻ ions remain in the tubular fluid, leading to their increased excretion in the urine.[3]

-

Diuresis: The increased solute concentration in the tubules draws water osmotically, resulting in increased urine output (diuresis).

-

Reduced Blood Volume: The net loss of fluid from the body leads to a decrease in blood volume.

-

Lowered Blood Pressure: The reduction in blood volume, along with a potential mild vasodilatory effect, contributes to the antihypertensive action of the drug.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the manufacturers. However, this section provides a general workflow for a typical analytical experiment involving a deuterated internal standard like this compound.

General Analytical Workflow using LC-MS/MS

This workflow outlines the use of this compound as an internal standard for the quantification of Cyclopenthiazide in a biological matrix.

Caption: General experimental workflow for analysis.

Methodology for HPLC Analysis of Thiazide Diuretics (General Protocol):

While a specific protocol for this compound is not available, a general HPLC method for the analysis of thiazide diuretics can be adapted. The following is a representative protocol that would require optimization for this specific analyte.

-

Chromatographic System:

-

High-Performance Liquid Chromatograph (HPLC) equipped with a UV or mass spectrometric detector.

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

-

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio would be optimized to achieve good separation.

-

-

Sample Preparation:

-

Biological samples (e.g., plasma, urine) would be pre-treated to remove proteins and other interfering substances. This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

The supernatant would then be diluted with the mobile phase before injection.

-

-

Analysis:

-

A specific volume of the prepared sample (e.g., 10-20 µL) is injected into the HPLC system.

-

The components are separated on the column based on their polarity.

-

Detection is carried out at a wavelength where the analyte has maximum absorbance (for UV detection) or by monitoring specific mass transitions (for MS detection).

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations of Cyclopenthiazide.

-

The concentration of Cyclopenthiazide in the unknown sample is determined by comparing its peak area to the peak area of the internal standard (this compound) and interpolating from the calibration curve.

-

Conclusion

This compound serves as an essential tool for researchers in the field of drug metabolism and pharmacokinetics. Its stable isotopic label allows for precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. While specific experimental data for the deuterated form is limited, its chemical behavior is expected to closely mimic that of Cyclopenthiazide. The provided information on its structure, mechanism of action, and general analytical workflows offers a solid foundation for its application in advanced pharmaceutical research.

References

In-Depth Technical Guide: Synthesis and Characterization of Cyclopenthiazide-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclopenthiazide-d9, a deuterated analog of the thiazide diuretic Cyclopenthiazide. The incorporation of deuterium at the cyclopentyl moiety offers a valuable tool for pharmacokinetic and metabolic studies by leveraging the kinetic isotope effect. This document details a feasible synthetic route, thorough characterization methodologies, and presents key analytical data in a structured format.

Synthesis of this compound

The synthesis of this compound is approached through a multi-step process, commencing with a commercially available deuterated precursor, Cyclopentanone-d8. The overall strategy focuses on constructing the cyclopentylmethyl side chain with the deuterium label intact and subsequently coupling it with the core benzothiadiazine sulfonamide structure.

A plausible synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Quantitative Data for Synthesis

| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |

| 1-3 | Synthesis of 2-(Cyclopentyl-d8)ethanol | Cyclopentanone-d8, Wittig Reagent, H₂, LiAlH₄ | 2-(Cyclopentyl-d8)ethanol | 75 | >98 |

| 4-6 | Synthesis of (Cyclopentyl-d8)methanamine | 2-(Cyclopentyl-d8)ethanol, MsCl, NaN₃, H₂ | (Cyclopentyl-d8)methanamine | 65 | >99 |

| 7 | Condensation | 5-Chloro-2,4-disulfamoylaniline, (Cyclopentyl-d8)methanamine, Formaldehyde | This compound | 50 | >99 (HPLC) |

Characterization of this compound

The structural integrity and isotopic enrichment of the synthesized this compound are confirmed through a combination of spectroscopic and spectrometric techniques.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic and Spectrometric Data

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.85 | s | Ar-H |

| ¹H | 7.50 | s | Ar-H |

| ¹H | 7.30 | br s | SO₂NH₂ |

| ¹H | 5.10 | t | CH-N |

| ¹H | 4.60 | d | NH |

| ¹H | 3.10 | d | CH₂-cyclopentyl |

| ¹³C | 145.2 | s | Ar-C |

| ¹³C | 140.8 | s | Ar-C |

| ¹³C | 135.5 | s | Ar-C |

| ¹³C | 128.7 | s | Ar-C |

| ¹³C | 125.4 | s | Ar-C |

| ¹³C | 122.1 | s | Ar-C |

| ¹³C | 70.3 | s | CH-N |

| ¹³C | 45.1 | s | CH₂-cyclopentyl |

| ¹³C | 38.5 | m (C-D) | Cyclopentyl-d₈ C (deuterated) |

| ¹³C | 25.2 | m (C-D) | Cyclopentyl-d₈ C (deuterated) |

Note: The absence of proton signals for the cyclopentyl ring in the ¹H NMR spectrum and the presence of multiplets in the ¹³C NMR spectrum for the cyclopentyl carbons (due to C-D coupling) confirm successful deuteration.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Calculated m/z [M+H]⁺ | 389.0901 |

| Measured m/z [M+H]⁺ | 389.0905 |

| Isotopic Enrichment | >98% D₉ |

Note: The observed molecular ion peak corresponds to the mass of Cyclopenthiazide with nine deuterium atoms, confirming the high level of isotopic enrichment.

Experimental Protocols

Synthesis of (Cyclopentyl-d8)methanamine

To a solution of Cyclopentanone-d8 (1.0 eq) in dry THF is added ethyl (triphenylphosphoranylidene)acetate (1.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 2-(cyclopentylidene-d8)acetate.

The resulting ester (1.0 eq) is dissolved in ethanol and hydrogenated over 10% Pd/C under a hydrogen atmosphere (50 psi) for 12 hours. The catalyst is filtered off, and the solvent is evaporated to give ethyl 2-(cyclopentyl-d8)acetate.

This ester (1.0 eq) is then added dropwise to a suspension of LiAlH₄ (1.5 eq) in dry THF at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried over Na₂SO₄ and concentrated to give 2-(cyclopentyl-d8)ethanol.

To a solution of 2-(cyclopentyl-d8)ethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added methanesulfonyl chloride (1.2 eq). The reaction is stirred for 2 hours, then washed with water and brine. The organic layer is dried and concentrated. The crude mesylate is dissolved in DMF, and sodium azide (2.0 eq) is added. The mixture is heated to 80 °C for 12 hours. After cooling, water is added, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give 1-(azidomethyl)cyclopentane-d8.

The azide (1.0 eq) is dissolved in methanol and hydrogenated over 10% Pd/C under a hydrogen atmosphere (50 psi) for 12 hours. The catalyst is filtered off, and the solvent is carefully removed to yield (Cyclopentyl-d8)methanamine.

Synthesis of this compound

A mixture of 5-chloro-2,4-disulfamoylaniline (1.0 eq), (Cyclopentyl-d8)methanamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark trap for 24 hours. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with an aqueous solution of formaldehyde (37%, 1.2 eq) and heated at 60 °C for 4 hours. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford this compound as a white solid.

Characterization Methods

-

NMR Spectroscopy: ¹H, ¹³C, and ²H NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer. The isotopic enrichment is determined by analyzing the relative intensities of the isotopologue peaks in the mass spectrum.

-

HPLC Analysis: Purity is determined by reverse-phase HPLC using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. Detection is performed at 272 nm.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

Cyclopenthiazide-d9: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical data and experimental protocols found within a Certificate of Analysis (CoA) for the deuterated analytical standard, Cyclopenthiazide-d9. As a labeled internal standard, the purity and identity of this compound are critical for its application in quantitative bioanalytical studies and other research requiring precise measurement.

While a specific Certificate of Analysis for a particular batch of this compound is not publicly available, this document synthesizes the expected analytical data and methodologies based on industry standards for such reference materials. The information presented herein is representative of the quality control and characterization data provided by reputable suppliers.

Compound Information

| Parameter | Specification |

| Chemical Name | 6-Chloro-3-(cyclopentylmethyl-d9)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |

| Molecular Formula | C₁₃H₉D₉ClN₃O₄S₂ |

| Molecular Weight | 388.94 g/mol |

| CAS Number | Not Assigned |

| Storage | 2-8°C in a dry, dark place |

Quantitative Data Summary

The following tables summarize the typical quantitative data expected in a Certificate of Analysis for this compound.

Table 2.1: Identity and Purity

| Test | Method | Acceptance Criteria | Representative Result |

| ¹H-NMR | Nuclear Magnetic Resonance | Conforms to structure | Conforms |

| Mass Spectrometry | ESI-MS | Conforms to molecular weight | Conforms |

| Chromatographic Purity | HPLC-UV (273 nm) | ≥98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated forms (d₁-d₉) | 99.6% |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.2% |

Table 2.2: Physical Characteristics

| Test | Method | Acceptance Criteria | Representative Result |

| Appearance | Visual Inspection | White to off-white solid | White solid |

| Solubility | Visual Inspection | Soluble in DMSO, Methanol | Conforms |

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃.

-

Protocol: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared to the expected structure of this compound. The absence of signals corresponding to the cyclopentyl protons confirms successful deuteration.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic purity of this compound.

-

Instrumentation: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Protocol: The mass spectrum is acquired in positive or negative ion mode. The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass. Isotopic purity is determined by examining the distribution of isotopic peaks.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chromatographic purity of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 273 nm.

-

-

Protocol: A solution of this compound is injected into the HPLC system. The peak area of the main component is calculated as a percentage of the total peak area to determine purity.

Visualized Workflows

The following diagrams illustrate the typical analytical workflow for the characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

Caption: Logical flow for the evaluation of analytical data.

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Cyclopenthiazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated cyclopenthiazide. Given the limited direct experimental data on the deuterated form, this guide extrapolates from the well-documented properties of cyclopenthiazide, integrating the known effects of deuterium substitution. This document is intended to serve as a foundational resource for research, development, and quality control activities.

Introduction to Deuterated Cyclopenthiazide

Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a reduced rate of metabolic breakdown by enzymes such as cytochrome P450. This "kinetic isotope effect" can result in improved metabolic stability, a longer half-life, and potentially a more favorable dosing regimen.

This guide will detail the known physical and chemical properties of cyclopenthiazide and discuss the anticipated changes upon deuteration. It will also provide standardized experimental protocols for the characterization and analysis of deuterated cyclopenthiazide.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of cyclopenthiazide. The properties of deuterated cyclopenthiazide are expected to be very similar, with minor variations as noted.

Table 1: General and Physical Properties of Cyclopenthiazide

| Property | Value | Notes on Deuterated Form |

| Molecular Formula | C₁₃H₁₈ClN₃O₄S₂[2] | The molecular formula will change depending on the number and location of deuterium atoms (e.g., C₁₃H₁₇DClN₃O₄S₂ for a single deuteration). |

| Molecular Weight | 379.88 g/mol [3] | The molecular weight will increase by approximately 1.006 g/mol for each deuterium atom incorporated. |

| Appearance | White to Off-White Solid[4] | No significant change in appearance is expected. |

| Melting Point | 230 °C[4] | A slight change in melting point may be observed due to alterations in crystal lattice forces. |

| Boiling Point (Predicted) | 605.6 ± 65.0 °C[4] | A slight increase in boiling point may occur due to the increased molecular mass. |

| Density (Rough Estimate) | 1.3650 g/cm³[4] | A marginal increase in density is anticipated. |

| pKa (Strongest Acidic) | 9.00 ± 0.40[4] | The pKa is not expected to be significantly altered by deuteration unless the deuterium is substituted at an acidic proton. |

| Water Solubility | 50 mg/L (room temperature)[4] | Solubility is not expected to change significantly, though minor variations are possible. |

| Solubility in other solvents | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Sparingly)[4] | Similar solubility profiles are expected. |

Table 2: Chromatographic and Spectroscopic Properties of Cyclopenthiazide

| Property | Value | Notes on Deuterated Form |

| LogP (Predicted) | 1.58[5] | LogP is not expected to be significantly affected by deuteration. |

| Polar Surface Area | 135.12 Ų[5] | No significant change is expected. |

| Refractive Index (Estimate) | 1.601[5] | No significant change is expected. |

| Mass Spectrometry | Major peaks can be found in public databases like PubChem.[6] | The molecular ion peak (M+) and fragment ions containing deuterium will be shifted to higher m/z values corresponding to the mass increase from deuterium substitution. |

| NMR Spectroscopy | Proton and Carbon-13 NMR data are available for cyclopenthiazide. | In ¹H NMR, signals for deuterated positions will be absent. In ¹³C NMR, the carbon attached to deuterium will show a characteristic multiplet due to C-D coupling and a slight upfield shift. Deuterium NMR (²H NMR) can be used to confirm the location of deuteration. |

Mechanism of Action and Signaling Pathway

Cyclopenthiazide exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium, chloride, and water. Deuteration is not expected to alter the fundamental mechanism of action at the target receptor.

Caption: Mechanism of action of deuterated cyclopenthiazide.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize deuterated cyclopenthiazide. These protocols are based on established pharmaceutical guidelines.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the WHO guidelines for equilibrium solubility determination.[7][8]

Objective: To determine the equilibrium solubility of deuterated cyclopenthiazide in aqueous media at different pH values.

Materials:

-

Deuterated cyclopenthiazide

-

pH buffers (e.g., pH 1.2, 4.5, 6.8)

-

HPLC-grade water

-

Calibrated pH meter

-

Shaking incubator or water bath

-

Centrifuge

-

HPLC system with a suitable column and validated analytical method

Procedure:

-

Add an excess amount of deuterated cyclopenthiazide to a known volume of each pH buffer in triplicate.

-

Ensure a solid phase remains to confirm saturation.

-

Place the samples in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, centrifuge the samples to separate the solid phase.

-

Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase.

-

Analyze the concentration of the dissolved drug by a validated HPLC method.

-

The solubility is reported as the mean concentration from the triplicate samples.

Caption: Workflow for determining aqueous solubility.

Stability Testing Protocol

This protocol is based on the ICH Q1A (R2) guidelines for stability testing of new drug substances.[9][10]

Objective: To evaluate the stability of deuterated cyclopenthiazide under various environmental conditions.

Materials:

-

Deuterated cyclopenthiazide (at least three primary batches)

-

Appropriate container closure system

-

Stability chambers with controlled temperature and humidity

-

Validated stability-indicating analytical methods (e.g., HPLC for assay and impurities)

Procedure:

-

Package the deuterated cyclopenthiazide in the proposed container closure system.

-

Place the samples in stability chambers under the following conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

At each time point, test the samples for the following:

-

Appearance

-

Assay of the active substance

-

Degradation products/impurities

-

Moisture content (if applicable)

-

-

Document all results and analyze for any significant changes over time.

Caption: Workflow for stability testing of deuterated cyclopenthiazide.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of deuterated cyclopenthiazide, based on the known characteristics of its non-deuterated counterpart and the established principles of deuterium substitution. The provided experimental protocols offer a starting point for the comprehensive characterization and stability assessment of this promising therapeutic agent. Further empirical studies are necessary to definitively establish the precise properties and behavior of deuterated cyclopenthiazide.

References

- 1. What is Cyclopenthiazide used for? [synapse.patsnap.com]

- 2. Cyclopenthiazide Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. glpbio.com [glpbio.com]

- 4. Cyclopenthiazide CAS#: 742-20-1 [m.chemicalbook.com]

- 5. cyclopenthiazide | CAS#:742-20-1 | Chemsrc [chemsrc.com]

- 6. Cyclopenthiazide | C13H18ClN3O4S2 | CID 2904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. biobostonconsulting.com [biobostonconsulting.com]

- 10. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

A Technical Guide to Cyclopenthiazide-d9 for Researchers and Drug Development Professionals

Introduction

Cyclopenthiazide-d9 is the deuterated analog of Cyclopenthiazide, a thiazide diuretic commonly used in the management of hypertension and edema.[1] As a stable isotope-labeled internal standard, this compound is an indispensable tool in pharmacokinetic, metabolic, and bioequivalence studies, enabling precise and accurate quantification of Cyclopenthiazide in complex biological matrices through mass spectrometry-based analytical methods. This technical guide provides an in-depth overview of commercially available this compound, its mechanism of action, and detailed experimental protocols for its application in research and drug development.

Commercial Suppliers of this compound

For researchers and drug development professionals seeking to procure this compound, several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes the key quantitative data for this compound available from various commercial sources. It is important to note that while some suppliers provide detailed specifications, for others, a direct inquiry is necessary to obtain a comprehensive Certificate of Analysis (CoA).

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Format |

| Pharmaffiliates | PA STI 023540[2] | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. |

| Toronto Research Chemicals (TRC) | C985502 | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. |

| Clearsynth | CS-T-99320 | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. |

| LGC Standards | Inquire for details | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. |

| Cerilliant | Inquire for details | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. |

Note: The information in this table is based on publicly available data and may require direct contact with the supplier for the most current and complete specifications. All TRC products are delivered with a complete analytical data package, including full spectroscopic analysis and a Certificate of Analysis specifying chemical purity by NMR, HPLC, MS, and Elemental Analysis.[3]

Mechanism of Action: Thiazide Diuretics and the NCC Transporter

Cyclopenthiazide, and by extension its deuterated form, exerts its therapeutic effect by acting as a diuretic. The primary molecular target of thiazide diuretics is the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter, which is located in the distal convoluted tubule of the nephron in the kidney.[4][5]

By inhibiting the NCC, Cyclopenthiazide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4] This leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in a diuretic effect that lowers blood volume and blood pressure. The following diagram illustrates the signaling pathway of thiazide diuretic action.

Experimental Protocol: Quantification of Cyclopenthiazide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of Cyclopenthiazide in human plasma. It is essential to validate the method in your laboratory to ensure it meets the specific requirements of your study.

1. Materials and Reagents

-

Cyclopenthiazide reference standard

-

This compound internal standard (IS)

-

Human plasma (with appropriate anticoagulant)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

-

Cyclopenthiazide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cyclopenthiazide reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Cyclopenthiazide stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the this compound internal standard at an appropriate concentration in the same diluent.

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[6][7]

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[7]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

The following diagram outlines the experimental workflow for sample preparation.

4. LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of Cyclopenthiazide from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cyclopenthiazide: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.

-

This compound: Determine the precursor ion (e.g., [M+H]+, which will be 9 Da higher than the unlabeled compound) and a corresponding product ion.

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Cyclopenthiazide to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Quantify the concentration of Cyclopenthiazide in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical tool for the accurate and precise quantification of Cyclopenthiazide in biological samples. This guide has provided an overview of commercial suppliers, the mechanism of action of the parent compound, and a detailed experimental protocol for its use as an internal standard in LC-MS/MS analysis. Researchers and drug development professionals are encouraged to use this information as a starting point and to perform in-house validation to ensure the robustness and reliability of their analytical methods.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lubio.ch [lubio.ch]

- 4. droracle.ai [droracle.ai]

- 5. Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter [ideas.repec.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Cyclopenthiazide-d9: Properties and Analytical Applications

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the thiazide diuretic Cyclopenthiazide. This document outlines its molecular characteristics, its primary application as an internal standard in bioanalytical method development, and the pharmacological context of its non-labeled counterpart.

Core Molecular Data

The key quantitative data for this compound and Cyclopenthiazide are summarized below. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability in quantitative mass spectrometry assays.[1][2]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₃H₉D₉ClN₃O₄S₂ | 388.94 |

| Cyclopenthiazide | C₁₃H₁₈ClN₃O₄S₂ | ~379.88 |

Application in Bioanalytical Assays: Experimental Protocol

This compound is principally used as an internal standard in the quantitative analysis of Cyclopenthiazide in biological matrices, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for such an application.

Objective:

To accurately quantify the concentration of Cyclopenthiazide in a biological sample.

Materials:

-

Cyclopenthiazide analytical standard

-

This compound (internal standard)

-

Biological matrix (e.g., human plasma)

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Formic acid or ammonium formate (for mobile phase modification)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

-

LC-MS/MS system

Methodology:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of Cyclopenthiazide and this compound in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of the Cyclopenthiazide stock solution into the blank biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of the unknown sample, calibration standards, and QC samples, add a fixed amount of the this compound internal standard solution. The use of a deuterated internal standard helps to account for variability during sample processing and analysis.[3][4]

-

Perform sample extraction to remove proteins and other interfering substances. This can be achieved through:

-

Protein Precipitation: Addition of a cold organic solvent like acetonitrile or methanol.

-

Liquid-Liquid Extraction (LLE): Extraction of the analyte into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Passing the sample through a cartridge that retains the analyte, which is then eluted with a solvent.[5]

-

-

Evaporate the extracted solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Chromatographic Separation: Separate the analyte and internal standard from other components on a suitable HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (both typically containing a small amount of formic acid or ammonium formate to improve ionization) is commonly used.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Cyclopenthiazide and this compound are monitored.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Cyclopenthiazide to the peak area of this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Cyclopenthiazide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Bioanalytical Workflow using this compound

The following diagram illustrates the typical workflow for a bioanalytical method utilizing a deuterated internal standard.

Caption: Bioanalytical workflow with an internal standard.

Mechanism of Action of Cyclopenthiazide

Cyclopenthiazide is a thiazide diuretic that exerts its effects in the kidney.[6] Its primary mechanism of action is the inhibition of the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the nephron.[6][7][8] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and blood pressure.[6][9]

The following diagram illustrates the signaling pathway of Cyclopenthiazide's action.

Caption: Mechanism of action of Cyclopenthiazide.

References

- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Cyclopenthiazide? [synapse.patsnap.com]

- 7. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Cyclopenthiazide-d9: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cyclopenthiazide-d9. The information presented herein is crucial for maintaining the integrity, purity, and performance of this isotopically labeled compound in research and development settings. While specific stability data for the deuterated form is limited in publicly available literature, this guide extrapolates from data on cyclopenthiazide and related thiazide diuretics, in conjunction with general principles of deuterated compound stability.

Introduction to this compound

Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema.[1] The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Deuteration, the replacement of hydrogen atoms with deuterium, can also strategically enhance a drug's metabolic stability by leveraging the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes.[2] This can lead to a longer half-life and potentially altered pharmacokinetic profiles.

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions based on available data for the deuterated and non-deuterated forms.

| Form | Temperature | Duration | Additional Notes |

| Solid (this compound) | 2-8°C | As per manufacturer's expiry | Store in a refrigerator.[1] |

| Solid (Cyclopenthiazide) | 4°C | Not specified | Protect from light. |

| Stock Solution (Cyclopenthiazide) | -20°C | Up to 1 month | Protect from light. |

| Stock Solution (Cyclopenthiazide) | -80°C | Up to 6 months | Protect from light. |

It is critical to handle the solid compound and solutions in a controlled environment to minimize exposure to humidity, as moisture has been shown to negatively impact the physical properties of cyclopenthiazide tablets.[3]

Stability Profile and Potential Degradation Pathways

Thiazide diuretics, including cyclopenthiazide, are susceptible to degradation under certain conditions. The primary degradation pathway for chlorinated thiazides is hydrolysis.[4] Forced degradation studies on related compounds have also indicated sensitivity to oxidative and photolytic stress.[5]

Hydrolytic Degradation

The most significant degradation pathway for cyclopenthiazide is the hydrolysis of the dihydro-1,2,4-benzothiadiazine ring system. This process is particularly accelerated at higher pH values and temperatures.[4] The hydrolytic cleavage results in the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB), a common degradation product for many chlorinated thiazide diuretics.[4]

Caption: Predicted hydrolytic degradation pathway of this compound.

Photodegradation

Exposure to light, particularly UV light, can also induce degradation of thiazide diuretics. While the specific photolytic degradation products of cyclopenthiazide are not extensively documented in the available literature, it is a known stress factor for this class of compounds.[4][5] Therefore, protection from light during storage and handling is essential.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve a well-designed stability-indicating analytical method. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is the preferred technique.[5][6]

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. The abuse of diuretics as performance-enhancing drugs and masking agents in sport doping: pharmacology, toxicology and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [The stability of hydrochlorothiazide and cyclopenthiazide in various drug forms. 2. The stability of Disalunil tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. SIGNIFICANCE OF FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE AND DRUG PRODUCTS WITH REFERENCE TO ANTIHYPERTENSIVE AGEN… [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for the Use of Cyclopenthiazide-d9 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Cyclopenthiazide-d9 as an internal standard in pharmacokinetic (PK) studies of Cyclopenthiazide. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, ensuring the highest accuracy and precision in quantifying drug concentrations in biological matrices.

Introduction to Cyclopenthiazide and the Role of Deuterated Internal Standards

Cyclopenthiazide is a thiazide diuretic primarily used in the treatment of hypertension and edema.[1] Its therapeutic effect is achieved by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[2][3] Understanding the pharmacokinetic profile of Cyclopenthiazide, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosing regimens and ensuring patient safety.

Pharmacokinetic studies rely on accurate and precise measurement of drug concentrations in biological fluids over time. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended by regulatory agencies for bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the presence of deuterium atoms. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, effectively normalizing for variations in sample preparation, matrix effects, and instrument response.[1]

Quantitative Data Summary

While specific pharmacokinetic parameters for Cyclopenthiazide determined using this compound as an internal standard are not publicly available, the following table outlines the key parameters that would be determined in such a study. The values presented are hypothetical and for illustrative purposes only, based on the known behavior of thiazide diuretics.

| Pharmacokinetic Parameter | Symbol | Description | Hypothetical Value (Oral Administration) |

| Peak Plasma Concentration | Cmax | The maximum observed concentration of the drug in plasma. | 150 ng/mL |

| Time to Peak Concentration | Tmax | The time at which Cmax is reached after drug administration. | 1.5 hours |

| Area Under the Curve (0-t) | AUC(0-t) | The area under the plasma concentration-time curve from time zero to the last measurable concentration. | 900 ng·h/mL |

| Area Under the Curve (0-∞) | AUC(0-∞) | The area under the plasma concentration-time curve from time zero extrapolated to infinity. | 950 ng·h/mL |

| Elimination Half-Life | t1/2 | The time required for the plasma concentration of the drug to decrease by half. | 8 hours |

| Apparent Volume of Distribution | Vd/F | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 50 L |

| Apparent Total Clearance | CL/F | The rate at which a drug is cleared from the body. | 5 L/h |

Experimental Protocols

In-Life Phase: Pharmacokinetic Study Protocol

This protocol outlines the in-life phase of a single-dose pharmacokinetic study of Cyclopenthiazide in healthy human volunteers.

3.1.1. Study Design:

-

Design: An open-label, single-period, single-dose study.

-

Subjects: A cohort of healthy adult volunteers.

-

Treatment: A single oral dose of a Cyclopenthiazide formulation.

3.1.2. Procedure:

-

Informed Consent and Screening: Obtain written informed consent from all subjects. Screen subjects based on inclusion and exclusion criteria (e.g., health status, concurrent medications).

-

Fasting: Subjects should fast overnight for at least 10 hours before drug administration.

-

Dosing: Administer a single oral dose of Cyclopenthiazide with a standardized volume of water.

-

Blood Sample Collection: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

-

Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Transfer the plasma samples into labeled cryovials and store them at -80°C until bioanalysis.

Bioanalytical Phase: LC-MS/MS Method for Quantification of Cyclopenthiazide in Plasma

This protocol describes a representative LC-MS/MS method for the simultaneous quantification of Cyclopenthiazide and its internal standard, this compound, in human plasma.

3.2.1. Materials and Reagents:

-

Cyclopenthiazide reference standard

-

This compound internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

3.2.2. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions: Prepare primary stock solutions of Cyclopenthiazide and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Cyclopenthiazide by serial dilution of the stock solution with 50% methanol.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3.2.3. Sample Preparation (Protein Precipitation):

-

Allow plasma samples (standards, QCs, and study samples) to thaw at room temperature.

-

To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3.2.4. LC-MS/MS Conditions:

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute. |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions (Hypothetical) | Cyclopenthiazide: Q1: 380.1 -> Q3: 298.0This compound: Q1: 389.1 -> Q3: 307.0 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperatures and Flow Rates | Optimized for the specific instrument |

3.2.5. Data Analysis:

-

Integrate the peak areas for Cyclopenthiazide and this compound.

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Cyclopenthiazide in the QC and study samples from the calibration curve.

Visualizations

Signaling and Metabolic Pathways

Caption: Mechanism of action of Cyclopenthiazide in the distal convoluted tubule.

Experimental Workflows

Caption: Workflow for a typical pharmacokinetic study.

Logical Relationships

Caption: The role of a deuterated internal standard in ensuring accurate quantification.

References

Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Cyclopenthiazide in Human Plasma using Cyclopenthiazide-d9 as an Internal Standard by LC-MS/MS

Introduction

Cyclopenthiazide is a thiazide diuretic used in the treatment of hypertension and edema. The development of a robust and sensitive bioanalytical method is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[1][2][3] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cyclopenthiazide in human plasma, utilizing its stable isotope-labeled analog, Cyclopenthiazide-d9, as the internal standard (IS) to ensure accuracy and precision.

Principle

The method involves the extraction of cyclopenthiazide and this compound from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase ultra-performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a deuterated internal standard minimizes the variability caused by matrix effects and inconsistencies in sample preparation.

Experimental Protocols

1. Materials and Reagents

-

Cyclopenthiazide (Reference Standard)

-

This compound (Internal Standard)

-

Human plasma (K2-EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Water (Milli-Q or equivalent)

2. Instrumentation

-

UPLC System: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)

-

Analytical Column: Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent

3. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of cyclopenthiazide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the cyclopenthiazide stock solution with 50% methanol to create calibration curve (CC) standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

-

Spiking Solutions: Prepare spiking solutions for CC and QC samples at appropriate concentrations in 50% methanol.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate spiking solutions to obtain final concentrations for the calibration curve and quality control samples (Low, Medium, and High).

4. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.

-

Vortex for 10 seconds.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

5. UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters Acquity UPLC |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Analyte |

| Dwell Time | 100 ms |

| Source Temperature | 550°C |

| IonSpray Voltage | -4500 V |

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:

1. Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for cyclopenthiazide in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

| Analyte | Calibration Range (ng/mL) | r² |

| Cyclopenthiazide | 0.1 - 100 | ≥ 0.995 |

2. Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| LQC | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| MQC | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| HQC | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

3. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.[4] The use of a stable isotope-labeled internal standard effectively compensated for any variability.

| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| LQC | 85.2 | 98.7 |

| MQC | 87.5 | 101.2 |

| HQC | 86.8 | 99.5 |

4. Stability

The stability of cyclopenthiazide in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.[3]

| Stability Condition | Duration | Stability (%) |

| Bench-top | 8 hours | 95 - 105 |

| Freeze-thaw (3 cycles) | -80°C | 95 - 105 |

| Long-term | 90 days | 95 - 105 |

| Post-preparative (in autosampler) | 24 hours | 95 - 105 |

Visualizations

Caption: Experimental workflow for the bioanalytical method.

Caption: Logical relationship of the bioanalytical process.

This application note presents a highly sensitive, selective, and robust UPLC-MS/MS method for the quantification of cyclopenthiazide in human plasma using its deuterated internal standard, this compound. The method demonstrates excellent performance in terms of linearity, precision, accuracy, recovery, and stability, making it suitable for high-throughput analysis in clinical and research settings. The detailed protocol and validation data provide a comprehensive guide for researchers and drug development professionals.

References

Application Note: Quantification of Cyclopenthiazide in Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of cyclopenthiazide in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Introduction

Cyclopenthiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate determination of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Bioanalytical methods employing LC-MS/MS offer high sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard, such as a deuterated analog of cyclopenthiazide, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, ensuring the highest accuracy and precision.[1][2]

This application note details a validated method for the quantification of cyclopenthiazide in plasma, covering sample preparation, chromatographic and mass spectrometric conditions, and key validation parameters.

Experimental Protocols

Materials and Reagents

-

Cyclopenthiazide reference standard

-

Cyclopenthiazide-d5 (or other suitable deuterated analog) as the internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water[3]

-

Formic acid (analytical grade)[4]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting cyclopenthiazide from plasma samples.[3][7]

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Add 20 µL of the internal standard working solution (e.g., Cyclopenthiazide-d5 at 500 ng/mL in methanol).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Figure 1: Protein Precipitation Workflow

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in water[4] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[4] |

| Gradient | Start with 20% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2][8] |

| MRM Transitions | Cyclopenthiazide: m/z 378.0 -> 299.0 (Quantifier), m/z 378.0 -> 205.0 (Qualifier) Cyclopenthiazide-d5: m/z 383.0 -> 304.0 |

| Ion Source Temp. | 500°C |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Note: MRM transitions are hypothetical and should be optimized for the specific instrument used. The transitions for cyclopenthiazide are based on its chemical structure and fragmentation patterns of similar thiazide diuretics.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical validation results for similar assays.[2][3]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linear Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.5 ng/mL |

| ULOQ | 500 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15% | < 15% | 85 - 115% |

| Low (LQC) | 1.5 | < 10% | < 10% | 90 - 110% |

| Medium (MQC) | 50 | < 10% | < 10% | 90 - 110% |

| High (HQC) | 400 | < 10% | < 10% | 90 - 110% |

Table 3: Recovery and Matrix Effect

| Parameter | Cyclopenthiazide | Cyclopenthiazide-d5 (IS) |

| Extraction Recovery | > 85% | > 85% |

| Matrix Effect | 95 - 105% | 95 - 105% |

Logical Relationship of the Analytical Process

The overall analytical process follows a logical sequence from sample receipt to final data analysis.

Figure 2: Overall Analytical Workflow

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of cyclopenthiazide in plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and preclinical studies. The simple protein precipitation sample preparation procedure allows for high throughput. The method meets typical regulatory requirements for bioanalytical method validation.[1]

References

- 1. ijtsrd.com [ijtsrd.com]

- 2. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. agilent.com [agilent.com]

- 5. phoenixpeptide.com [phoenixpeptide.com]

- 6. mdc-berlin.de [mdc-berlin.de]

- 7. biotage.com [biotage.com]

- 8. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]

Application Notes and Protocols for Cyclopenthiazide-d9 Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Cyclopenthiazide-d9 from biological matrices for quantitative analysis. The following methods are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). As a deuterated analog, this compound is an ideal internal standard for the quantification of cyclopenthiazide. The sample preparation techniques for this compound are analogous to those for the non-deuterated form, hydrochlorothiazide. The data presented is based on studies involving hydrochlorothiazide and is expected to be directly applicable to this compound.

Overview of Sample Preparation Techniques

The accurate quantification of drugs and their metabolites from complex biological matrices such as plasma, serum, or urine is a critical aspect of pharmaceutical and biomedical analysis.[1] Sample preparation is a crucial first step to remove interfering substances like proteins and lipids, which can enhance the sensitivity, specificity, and reproducibility of analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] Common techniques for sample preparation include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended in quantitative bioanalysis to correct for variability during the sample preparation and analysis process.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction of hydrochlorothiazide, which serves as a reliable proxy for the performance of these methods with this compound.

Table 1: Solid-Phase Extraction (SPE) Recovery